molecular formula C18H17N7O3 B14102205 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14102205
M. Wt: 379.4 g/mol
InChI Key: HSIVTYOFZDZOCW-HPOMVFMNSA-N
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Description

The compound 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of the but-2-en-1-yl and indol-3-ylidene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving purine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity similar to other purine derivatives.

    Industry: It might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound may interact with these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in biological activity or cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives and indole-containing molecules. Examples include:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate.

    Indole-3-acetic acid: An indole derivative with roles in plant growth regulation.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17N7O3

Molecular Weight

379.4 g/mol

IUPAC Name

7-[(E)-but-2-enyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H17N7O3/c1-3-4-9-25-13-14(24(2)18(28)21-16(13)27)20-17(25)23-22-12-10-7-5-6-8-11(10)19-15(12)26/h3-8,19,26H,9H2,1-2H3,(H,21,27,28)/b4-3+,23-22?

InChI Key

HSIVTYOFZDZOCW-HPOMVFMNSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C

Origin of Product

United States

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